4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol
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Overview
Description
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a propylpyrrolidine moiety, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methyl-5-(1-propylpyrrolidin-2-yl)pyridine, which can be synthesized using 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . The thiol group is then introduced through a nucleophilic substitution reaction, where a suitable thiolating agent is used under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and purity. The process involves the use of readily available raw materials and efficient catalytic systems to minimize reaction times and costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methyl and propylpyrrolidine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, piperidine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal complexes and its biological activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but lacks the thiol group, affecting its reactivity and applications.
Thiazolo[4,5-b]pyridines: These compounds share the pyridine core but have a thiazole ring, leading to different biological activities and applications.
Uniqueness
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing novel therapeutics and materials with specific properties.
Properties
Molecular Formula |
C13H20N2S |
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Molecular Weight |
236.38 g/mol |
IUPAC Name |
4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |
InChI Key |
MYKBUGXGPJIDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CNC(=S)C=C2C |
Origin of Product |
United States |
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